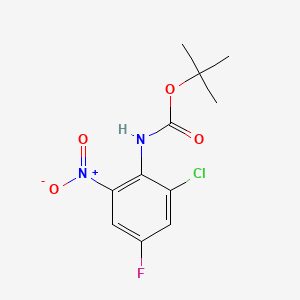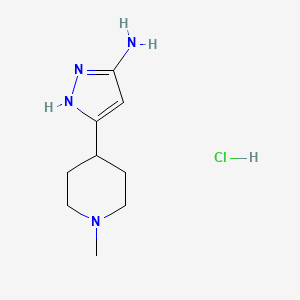
3-Amino-5-(1-methyl-4-piperidyl)pyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876597 is a compound of significant interest in various scientific fields due to its unique properties and potential applications. It is known for its strong photoluminescent properties, which make it useful in various biomedical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876597 typically involves the use of specific reagents and conditions to achieve the desired chemical structure. One common method involves the reaction of dimethylbiguanide with carbon dots, which results in the formation of MFCD32876597. The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the proper formation of the compound.
Industrial Production Methods
In an industrial setting, the production of MFCD32876597 involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to ensure high yield and purity of the compound. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
MFCD32876597 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also be performed on MFCD32876597, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols or amines.
Scientific Research Applications
MFCD32876597 has a wide range of applications in scientific research, including:
Chemistry: Used as a photoluminescent marker in various chemical analyses.
Biology: Employed in the study of cellular processes and as a fluorescent probe in imaging techniques.
Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit the growth of certain cancer cells.
Industry: Utilized in the development of advanced materials, such as sensors and light-emitting devices.
Mechanism of Action
The mechanism of action of MFCD32876597 involves its interaction with specific molecular targets and pathways. The compound’s photoluminescent properties allow it to be used as a probe in various biological systems. It can bind to specific cellular components, leading to changes in fluorescence that can be detected and analyzed. Additionally, MFCD32876597 has been shown to induce the production of reactive oxygen species, which can cause DNA damage and cell cycle arrest in cancer cells.
Comparison with Similar Compounds
MFCD32876597 can be compared with other similar compounds, such as:
Dimethylbiguanide: Known for its use in diabetes treatment, but lacks the photoluminescent properties of MFCD32876597.
Carbon Dots: Have similar photoluminescent properties but differ in their chemical structure and specific applications.
The uniqueness of MFCD32876597 lies in its combination of photoluminescent properties and its ability to interact with biological systems, making it a versatile compound for various applications.
Conclusion
MFCD32876597 is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and potential for various reactions make it a valuable tool in scientific research and industrial applications. Further studies and developments in its synthesis and application will continue to enhance its utility in various fields.
Properties
Molecular Formula |
C9H17ClN4 |
|---|---|
Molecular Weight |
216.71 g/mol |
IUPAC Name |
5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H16N4.ClH/c1-13-4-2-7(3-5-13)8-6-9(10)12-11-8;/h6-7H,2-5H2,1H3,(H3,10,11,12);1H |
InChI Key |
OMNKXFGORTYXKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=CC(=NN2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[1-(Cbz-amino)-3-chloro-2-propyl]phenyl]butanoic Acid](/img/structure/B15336548.png)
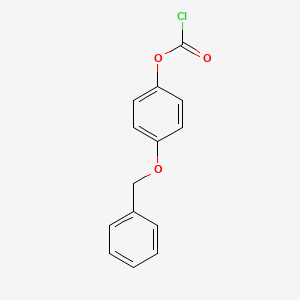
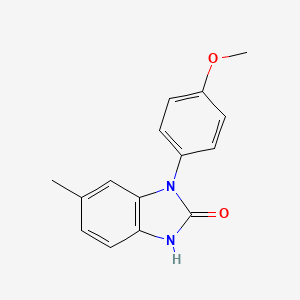

![2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B15336580.png)
![Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione](/img/structure/B15336586.png)
![Methyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-2-oxopropanoate](/img/structure/B15336594.png)


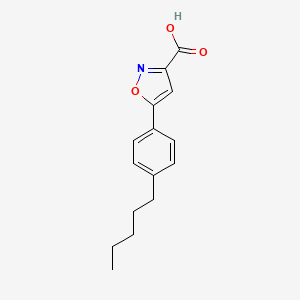
![(2,3,4,5,6-Pentafluorophenyl) 6-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexanoate](/img/structure/B15336610.png)
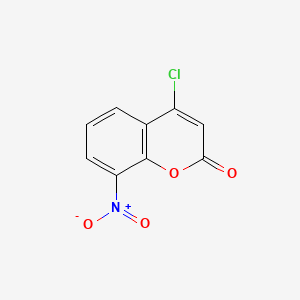
![7-Bromo-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B15336625.png)
